molecular formula C9H7FN2 B11920728 2-Fluoro-6-methylquinoxaline

2-Fluoro-6-methylquinoxaline

Cat. No.: B11920728
M. Wt: 162.16 g/mol
InChI Key: LFINAGLIGXCVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylquinoxaline typically involves the condensation of 2-fluoroaniline with 2-methyl-1,2-diaminobenzene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the efficient formation of the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which may have different biological activities.

    Reduction: Reduction reactions can convert the quinoxaline ring into dihydroquinoxalines, which are useful intermediates in organic synthesis.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups, such as amino or alkyl groups, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorine atom at the 2-position and a methyl group at the 6-position of the quinoxaline ring. The structural characteristics contribute to its unique chemical properties, enhancing lipophilicity and metabolic stability, which are crucial for drug development.

Biological Activities

2-Fluoro-6-methylquinoxaline has been studied for various biological activities:

  • Antimicrobial Activity : Quinoxalines, including this derivative, exhibit significant antimicrobial properties against both bacterial and fungal strains. Studies have shown that they can effectively inhibit the growth of several pathogens, making them potential candidates for antibiotic development .
  • Antitumor Effects : Research indicates that quinoxaline derivatives can interfere with cancer cell proliferation. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells while sparing normal cells .
  • Antiviral Properties : Recent investigations have highlighted the efficacy of quinoxaline derivatives against various viruses, including H1N1 and SARS-CoV-2. Compounds have shown promising results in reducing viral gene expression and exhibiting low cytotoxicity in non-cancerous cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized quinoxalines against four bacterial species and two fungal strains. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activity, with some compounds showing broad-spectrum efficacy .

Antitumor Activity

In another investigation focused on oral squamous cell carcinoma, a derivative similar to this compound demonstrated potent antiproliferative effects with an IC50 value as low as 0.79 μM. The study highlighted its ability to induce early apoptosis in cancer cells while maintaining a favorable safety profile .

Antiviral Research

Research into quinoxaline derivatives has revealed their potential as antiviral agents. A specific study showed that certain compounds could inhibit the main protease of SARS-CoV-2 effectively, suggesting their role in combating COVID-19 .

Comparative Analysis with Other Quinoxaline Derivatives

Compound NameStructure CharacteristicsUnique Features
2-MethylquinoxalineMethyl group at position 2Primarily studied for antimicrobial activity
6-FluoroquinoxalineFluorine at position 6Enhanced lipophilicity compared to non-fluorinated analogs
2-ChloroquinoxalineChlorine at position 2Exhibits different reactivity patterns
3-MethylquinoxalineMethyl group at position 3Explored for neuroprotective effects

The comparative analysis underscores the distinctiveness of this compound due to its specific substitution pattern, which influences its chemical reactivity and biological properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylquinoxaline depends on its specific application In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function

Comparison with Similar Compounds

  • 2-Fluoroquinoxaline
  • 6-Methylquinoxaline
  • 2,3-Dimethylquinoxaline
  • 2-Chloro-6-methylquinoxaline

Comparison: 2-Fluoro-6-methylquinoxaline is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability, increased lipophilicity, and improved pharmacokinetic properties, making it a valuable compound for various applications.

Biological Activity

2-Fluoro-6-methylquinoxaline is a derivative of quinoxaline that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the quinoxaline ring. The structural modifications in quinoxalines often influence their biological properties, making them valuable in medicinal chemistry.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that compounds with quinoxaline structures exhibit broad-spectrum activity against various pathogens.

  • Mechanism of Action : The antimicrobial effect is often attributed to the induction of oxidative stress in bacterial cells, leading to DNA damage. For example, quinoxaline derivatives have been shown to generate reactive oxygen species (ROS), which contribute to their antibacterial properties .
  • Case Study : A study on quinoxaline derivatives reported that certain compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 µg/mL against various bacterial strains, highlighting their potential as effective antibacterial agents .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against RNA viruses such as coxsackievirus B5.

  • Research Findings : In a systematic review, several novel quinoxaline derivatives were synthesized and tested for antiviral efficacy. Among these, compounds exhibited EC50 values as low as 0.06 µM against coxsackievirus B5, indicating potent antiviral activity .
  • Mechanism : The mechanism involves targeting early viral entry processes, suggesting that these compounds can interfere with the virus's ability to attach and enter host cells .

Anticancer Activity

The anticancer properties of this compound are significant, with studies revealing its effectiveness against various cancer cell lines.

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these cell lines were found to be in the low micromolar range (approximately 1.9 µg/mL for HCT-116), which is comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of key cellular pathways involved in proliferation and survival. For instance, some derivatives have been shown to inhibit Stat3 phosphorylation, a crucial factor in cancer cell growth and survival .

Summary of Biological Activities

Activity TypeMechanismKey Findings
AntimicrobialInduction of oxidative stressMICs between 0.39 - 0.78 µg/mL against bacteria
AntiviralInhibition of viral entryEC50 as low as 0.06 µM against coxsackievirus B5
AnticancerInhibition of Stat3 phosphorylationIC50 around 1.9 µg/mL for HCT-116 cells

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

2-fluoro-6-methylquinoxaline

InChI

InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3

InChI Key

LFINAGLIGXCVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)F

Origin of Product

United States

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